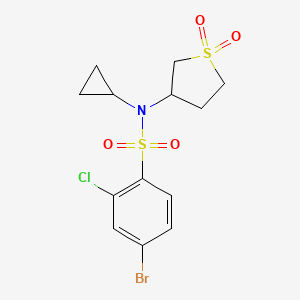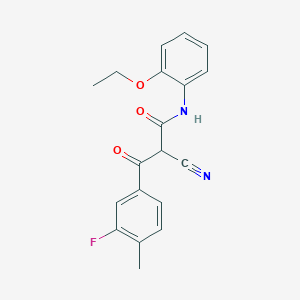
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine, also known as ETP-46321, is a novel small molecule that has shown potential in various scientific research applications. It is a purine-based compound that has been synthesized using a unique method and has exhibited promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine in lab experiments is its specificity and potency. It has been shown to have a high affinity for its target enzymes and proteins, which makes it an effective tool for studying their function. However, one of the limitations of using 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine in scientific research. One potential direction is to further study its use in cancer treatment, specifically in combination with other therapies. Another potential direction is to explore its use in the treatment of autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine and its potential side effects.
Conclusion:
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is a novel small molecule that has shown potential in various scientific research applications. Its unique synthesis method and promising biochemical and physiological effects make it an attractive tool for studying the function of certain enzymes and proteins. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, autoimmune diseases, and viral infections.
Synthesis Methods
The synthesis of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine involves a multi-step process that begins with the reaction of 4-ethylphenylhydrazine with 6-chloropurine to form 1-(4-ethylphenyl)-N'-(6-chloropurin-9-yl)ethane-1,2-diamine. This intermediate is then reacted with dimethylamine to yield the final product, 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine has been studied extensively for its potential use in various scientific research applications. It has shown promising results in the treatment of cancer, specifically in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
properties
IUPAC Name |
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-4-12-5-7-13(8-6-12)14(23(2)3)9-18-16-15-17(20-10-19-15)22-11-21-16/h5-8,10-11,14H,4,9H2,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCYVHTIPYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)


![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)